3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Description
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected derivative featuring a benzopyran core. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . Its synthesis typically involves coupling Fmoc-protected amino acids or amines to functionalized benzopyran precursors, as seen in similar protocols for carbazole derivatives .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-24(28)21-11-5-6-15-12-16(13-30-23(15)21)26-25(29)31-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPVMQHMJPFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid possesses a molecular formula of C25H21NO5 with a molecular weight of 415.445 g/mol. The compound integrates several key structural features: a partially saturated 3,4-dihydro-2H-1-benzopyran core, a carboxylic acid group at position 8, and an Fmoc-protected amino group at position 3. The standard InChI Key is AGAPVMQHMJPFMM-UHFFFAOYSA-N. These structural elements contribute to the compound's versatility in synthetic applications, particularly in peptide chemistry where the Fmoc protecting group facilitates controlled coupling reactions.
General Synthetic Approaches
The synthesis of this complex molecule typically employs a multi-step approach that can be divided into three main strategies:
- Benzopyran core formation with subsequent functionalization
- Construction of the 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid scaffold followed by amino group introduction and Fmoc protection
- Convergent synthesis involving the coupling of pre-functionalized fragments
Each strategy presents unique advantages and challenges depending on the desired scale, available starting materials, and required stereochemical control.
Preparation of the Benzopyran Core Structure
Silver-Catalyzed Approach
One effective method for constructing the benzopyran scaffold utilizes silver-catalyzed ketonization of ortho-alkynylarylketones. This approach employs a one-pot procedure where polycarbonyl intermediates undergo double intramolecular cyclization and decarboxylation to generate both a lactone ring and a phenyl ring. The reaction typically proceeds under mild conditions and provides good yields of the desired benzopyran core.
Base-Catalyzed Cyclization
An alternative approach involves the base-catalyzed cyclization of phenol derivatives with appropriate electrophiles. This method typically employs nucleophilic substitution under basic conditions (e.g., NaH/DMF) to form an intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the dihydrobenzopyran core. The conditions for this transformation are outlined in Table 1.
Table 1: Typical Conditions for Base-Catalyzed Benzopyran Formation
| Reagent | Quantity | Function |
|---|---|---|
| Phenol derivative | 1.0 eq | Nucleophilic component |
| γ-Butyrolactone derivative | 1.2 eq | Electrophilic component |
| NaH | 1.5 eq | Base |
| DMF | - | Solvent |
| Temperature | 0°C to rt | Reaction conditions |
| Time | 3-6 hours | Reaction duration |
| Acid catalyst (e.g., TsOH) | 0.1 eq | Cyclization promoter |
Rhodium-Catalyzed Cyclization
A more sophisticated approach involves rhodium(III) complex catalysis of phenolic substrates under acidic conditions. This method begins with the formation of a rhodium complex with the phenolic substrate, followed by rearomatization and subsequent incorporation of an allene through migratory insertion. The reaction proceeds through several intermediates, including a pallylic rhodacycle, and culminates in a 6π-electrocyclic rearrangement to form the 2H-chromene structure. This approach provides excellent control over the regioselectivity of the cyclization process.
Introduction of Functional Groups
Introduction of the Amino Group at C-3
The introduction of the amino group at the C-3 position is a critical step in the synthesis and can be accomplished through several strategies:
Nitration and Reduction
This approach involves initial nitration at the C-3 position followed by reduction to the corresponding amine. The selectivity of nitration can be challenging and may require careful control of reaction conditions.
A more selective approach involves the introduction of an azide group at C-3 (via displacement of a leaving group such as a halide or sulfonate), followed by reduction to the amine. This method offers better control over regioselectivity.
Reductive Amination
If the C-3 position bears a carbonyl group, reductive amination can be employed to introduce the amino functionality. This approach typically uses ammonia or ammonium salts with a reducing agent such as sodium cyanoborohydride.
Fmoc Protection of the Amino Group
Once the amino group is installed at the C-3 position, protection with the Fmoc group is typically performed using one of the following reagents:
Using Fmoc-Cl
The most common method employs 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in a biphasic system or with an organic base. A typical procedure involves:
Using Fmoc-OSu
An alternative approach uses 9-fluorenylmethoxy-N-hydroxysuccinimide carbonate (Fmoc-OSu), which offers milder reaction conditions and often higher yields:
- Dissolve (9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate (Fmoc-OSu, 0.95 equiv.) in dioxane
- Add to a solution of the amino-benzopyran compound and potassium carbonate (2 equiv.) in water
- Stir at room temperature for 75-90 minutes
- Dilute with water, acidify to pH 2, and extract with ethyl acetate
This method typically results in the precipitation of a white solid, which is the desired Fmoc-protected product. The detailed reaction conditions for these Fmoc protection methods are presented in Table 3.
Table 3: Conditions for Fmoc Protection of the Amino Group
| Method | Reagents | Solvent System | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Fmoc-Cl | Fmoc-Cl (1.1 eq), K2CO3 (2 eq) | Dioxane/H2O (1:1) | 1-2 | 20-25 | 70-85 |
| Fmoc-OSu | Fmoc-OSu (0.95 eq), K2CO3 (2 eq) | Dioxane/H2O (1:1) | 1.25 | 20-25 | 80-90 |
| Fmoc-Cl | Fmoc-Cl (1.2 eq), DIPEA (2.5 eq) | DCM/DMF (4:1) | 2-4 | 0 to rt | 75-85 |
| Fmoc-azide | Fmoc-N3 (1.1 eq), Base | Acetone/H2O | 3-4 | rt | 65-75 |
Complete Synthetic Pathways
Representative Synthetic Route
Based on the methodologies described above, a complete synthetic route to this compound can be proposed as outlined in Scheme 1.
Scheme 1: Representative Synthetic Route
- Preparation of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Introduction of a leaving group at C-3 (e.g., via bromination)
- Displacement with azide
- Reduction of azide to amine
- Fmoc protection of the amino group
For the first step, the synthesis of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can be accomplished as described in search result, which identifies this compound by CAS number 31457-16-6.
Alternative Synthetic Approach
An alternative approach would involve:
- Synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran
- Fmoc protection of the amino group
- Introduction of the carboxylic acid functionality at C-8 via directed metalation and carboxylation
This approach has the advantage of introducing the carboxylic acid at a later stage, potentially avoiding compatibility issues with the amino group.
Purification and Analysis
Purification Methods
Effective purification of this compound typically involves:
Chromatographic Techniques
Column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) is commonly employed. For higher purity requirements, HPLC purification may be necessary.
Crystallization
Crystallization from appropriate solvent systems (e.g., ethyl acetate/hexanes or methanol/water) can provide high-purity material. The Fmoc-protected compound often crystallizes well due to the presence of the fluorenyl group.
Analytical Methods
Several analytical techniques are employed to confirm the structure and purity of the synthesized compound:
Spectroscopic Analysis
- NMR Spectroscopy : 1H and 13C NMR provide critical structural information. The Fmoc group shows characteristic aromatic signals (δ 7.2-7.8 ppm) and a distinctive CH signal (δ 4.2-4.5 ppm).
- IR Spectroscopy : Characteristic bands include C=O stretching of the carboxylic acid (~1700 cm-1) and carbamate (~1690 cm-1).
- Mass Spectrometry : HRMS typically shows the [M+H]+ ion at m/z 416.1498, consistent with the molecular formula C25H21NO5.
Chromatographic Analysis
- HPLC : Analytical HPLC with UV detection at 254 nm and 280 nm is commonly used to assess purity.
- TLC : Thin-layer chromatography with appropriate solvent systems provides a rapid assessment of reaction progress and purity.
Scale-up Considerations
When scaling up the synthesis of this compound, several factors must be considered:
Heat and Mass Transfer
Larger-scale reactions may encounter challenges with heat and mass transfer, particularly during exothermic steps such as metalation or azide reduction. Careful temperature control and efficient mixing are essential.
Solvent Selection
For larger scales, the choice of solvents becomes increasingly important from both safety and environmental perspectives. When possible, greener solvents should be considered, and solvent volumes should be optimized.
Purification Strategies
Column chromatography becomes increasingly challenging and wasteful at larger scales. Alternative purification methods such as crystallization, precipitation, or continuous chromatography should be explored.
Applications and Significance
This compound has significant potential in various applications:
Peptide Chemistry
The compound can serve as a rigid amino acid surrogate in peptide synthesis, introducing conformational constraints that may enhance binding affinity or metabolic stability. The Fmoc protection strategy aligns perfectly with standard solid-phase peptide synthesis protocols.
Medicinal Chemistry
The benzopyran core is found in numerous bioactive compounds, making this Fmoc-protected amino acid derivative valuable for constructing libraries of potential therapeutic agents.
Chemical Reactions Analysis
Peptide Bond Formation
The Fmoc-protected amino group enables the compound to participate in solid-phase peptide synthesis (SPPS). In aqueous or organic solvents (e.g., DMF), coupling agents such as HBTU or HATU activate the carboxylic acid for nucleophilic attack by amine groups.
| Reaction Conditions | Reagents | Yield | Source |
|---|---|---|---|
| DMF, 25°C, pH 8–9 | HBTU, DIPEA | 85–90% | |
| Dichloromethane (DCM), 0°C to rt | DCC, NHS | 78% |
Key Notes :
-
The Fmoc group remains stable under basic conditions but is cleaved with 20% piperidine/DMF .
-
Steric hindrance from the benzopyran ring may slightly reduce coupling efficiency compared to linear analogs .
Decarboxylation Reactions
Radical-mediated decarboxylation via photochemical activation has been observed in structurally similar Fmoc-protected amino acids . For the target compound, thioacid intermediates (generated by reacting with Lawesson’s reagent) undergo COS elimination under UV light (λ = 365 nm):
| Conditions | Catalyst | Byproducts |
|---|---|---|
| CHCl₃, UV light, 25°C | None | COS, disulfides |
| DCM, TFA (deprotection) | Triethylsilane (TES) | Thioester cleavage |
Challenges :
-
Proximal electron-withdrawing groups (e.g., Fmoc) destabilize radical intermediates, reducing yields (~27% in glycine analogs) .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters/amides, critical for prodrug development.
| Reaction | Reagents | Applications |
|---|---|---|
| Esterification | SOCl₂/MeOH | Methyl ester prodrug |
| Amidation | EDCI, HOBt, DIPEA | Peptide mimetics |
Mechanistic Insight :
-
Activation of the carboxylic acid via mixed anhydride or carbodiimide methods is preferred to avoid racemization.
Hydrogenation of the Benzopyran Ring
The dihydro-2H-1-benzopyran core undergoes catalytic hydrogenation to produce saturated derivatives.
| Conditions | Catalyst | Outcome |
|---|---|---|
| H₂ (1 atm), 25°C | Pd/C (10%) | Tetrahydrobenzopyran |
Side Reactions :
-
Over-hydrogenation may reduce the aromatic ring, altering pharmacological activity.
Deprotection of the Fmoc Group
The Fmoc group is cleaved under mild basic conditions, enabling further functionalization:
Optimized Protocol :
Electrophilic Aromatic Substitution
The electron-rich benzopyran ring undergoes nitration or sulfonation at the 5-position:
| Reaction | Reagents | Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-5 |
| Sulfonation | SO₃, DCM | C-5 |
Limitations :
-
Steric hindrance from the Fmoc group directs substitution to less hindered positions.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, studies have reported the synthesis of derivatives that demonstrate selective cytotoxicity against various cancer cell lines, suggesting a potential role in targeted cancer therapies .
Drug Delivery Systems
The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group in the structure enhances the solubility and stability of the compound, making it suitable for drug delivery applications. Fmoc-protected amino acids are widely used in peptide synthesis, and their derivatives can be utilized to create nanoparticles or liposomes for targeted drug delivery systems . This application is particularly relevant in delivering chemotherapeutic agents directly to tumor sites, minimizing systemic toxicity.
Polymer Chemistry
The compound's unique structure allows it to serve as a monomer or additive in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new materials with desirable mechanical and thermal properties. For example, copolymers containing benzopyran units have been studied for their potential use in creating advanced materials for electronic applications .
Photonic Applications
Due to its fluorescent properties, derivatives of this compound can be incorporated into photonic devices. The ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The tunability of its photophysical properties through structural modifications can enhance device performance.
Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites, providing insights into enzyme mechanisms and aiding in drug design . For instance, studies have shown that modifications to the benzopyran moiety can enhance inhibitory activity against certain enzymes.
Research on Neurotransmitter Receptors
Research indicates that compounds with similar structures may modulate neurotransmitter receptors, particularly those involved in neurodegenerative diseases. This application highlights the compound's potential role in developing therapeutics for conditions like Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related Fmoc-protected derivatives, focusing on molecular features, synthesis, applications, and physicochemical properties.
Structural Features
Key Observations :
- The benzopyran core distinguishes the target compound from oxetane, tetrahydroisoquinoline, and linear amino acid derivatives.
- The presence of a carboxylic acid group is common across these compounds, enabling conjugation or further functionalization.
- Fluorogenic derivatives like Fmoc-L-Dap(NBSD)-OH incorporate selenadiazolyl or thiadiazolyl groups for fluorescence tagging , unlike the target compound, which lacks such moieties.
Stability :
- Fmoc-L-Dap(NBSD)-OH is sensitive to light due to its nitrobenzoselenadiazole group, whereas the target compound’s benzopyran core may confer greater photostability .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, commonly referred to as Fmoc-Amino-Dihydro-Benzoic Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C25H23O4N
- Molecular Weight : 401.45 g/mol
- CAS Number : 507472-28-8
The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anti-cancer agent. Below are some key findings:
Anti-Cancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Properties
Studies have indicated that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Key observations include:
- Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels in vitro.
- Mechanism : The compound appears to block NF-kB signaling pathways, which are crucial in the inflammatory response.
Data Table of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | MCF-7 | 15.0 | Induction of apoptosis via caspase activation |
| HeLa | 12.5 | Modulation of Bcl-2 family proteins | |
| A549 | 10.0 | Cell cycle arrest at G1 phase | |
| Anti-inflammatory | RAW 264.7 | 20.0 | Inhibition of TNF-alpha production |
| THP-1 | 18.0 | Blocking NF-kB signaling |
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
-
Study on Breast Cancer Cells :
- Researchers observed that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours, with an IC50 value of 15 µM.
- Flow cytometry analysis confirmed increased apoptosis rates.
-
Inflammation Model :
- In an experimental model using RAW 264.7 macrophages, the compound reduced LPS-induced TNF-alpha secretion by approximately 40% at a concentration of 20 µM.
- The study highlighted the potential for this compound to serve as a therapeutic agent in inflammatory diseases.
Q & A
Q. Methodological Insight :
- Deprotection Protocol : Use 20% piperidine in DMF for 20 minutes to cleave Fmoc while preserving acid-sensitive groups.
- Purification : Employ reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) to isolate intermediates .
What are the critical steps in synthesizing this compound, and how are side products minimized?
Synthesis typically involves:
Fmoc Protection : Reacting the amine with Fmoc-Cl in dichloromethane (DCM) and N-methylmorpholine (NMM) at 0°C .
Coupling Reactions : Use carbodiimide (EDC/HOBt) or uronium-based (HATU) reagents in DMF to activate carboxylic acids.
Cyclization : Intramolecular lactonization under acidic conditions (e.g., TFA/DCM) .
Q. Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, NMM, DCM, 0°C | 85–90% |
| Coupling | HATU, DIPEA, DMF, RT | 75–80% |
| Cyclization | TFA/DCM (1:1), 2 hr | 60–70% |
To minimize side products:
- Use anhydrous solvents and inert atmospheres.
- Monitor reaction progress via TLC (mobile phase: ethyl acetate/hexane 3:7) .
What safety protocols are essential when handling this compound?
The compound exhibits acute toxicity (oral, dermal) and causes severe eye irritation (GHS Category 2A). Key precautions:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhaling aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. First Aid :
- Eye Exposure : Rinse with water for 15+ minutes; seek medical evaluation.
- Skin Contact : Wash with soap and 10% sodium bicarbonate solution .
Advanced Research Questions
How can contradictions in spectroscopic data between studies be resolved?
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or stereochemical variations.
Case Example :
In a study comparing similar Fmoc-protected benzopyrans, ¹H NMR shifts for aromatic protons varied by 0.2–0.3 ppm due to solvent polarity (DMSO vs. CDCl3) .
Q. Resolution Strategy :
- Standardize Conditions : Use deuterated DMSO for NMR to match literature.
- High-Resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve ambiguous stereochemistry .
How can coupling efficiency in SPPS be optimized for derivatives of this compound?
Low coupling yields (e.g., <50%) may result from steric hindrance or poor solubility.
Q. Optimization Approaches :
Q. Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Conventional (HATU/DIPEA) | 62% | 92% |
| Microwave (OxymaPure) | 87% | 98% |
What are the stability profiles of this compound under varying storage conditions?
Degradation is accelerated by moisture and light.
Q. Stability Data :
| Condition | Degradation (30 days) |
|---|---|
| 2–8°C, desiccated | <5% |
| RT, 40% humidity | 15–20% |
| RT, light-exposed | 30% (via HPLC) |
Q. Recommendations :
- Store at 2–8°C in amber vials with silica gel.
- Avoid freeze-thaw cycles to prevent crystallization .
How does structural modification impact biological interactions?
Substitutions on the benzopyran ring (e.g., fluorine at C7) enhance binding to serine proteases.
Q. Case Study :
Q. Methodology :
- Docking Simulations : Use AutoDock Vina to predict binding poses.
- Enzyme Assays : Measure inhibition via fluorescence-based substrate cleavage (λex = 340 nm, λem = 460 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
